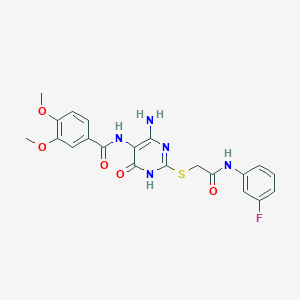
N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an amino group, a thio group, a pyrimidine ring, and a benzamide group, among others. These functional groups could potentially give the compound various chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amino group could be introduced via amination, the thio group via a thiol-ene reaction, and the pyrimidine ring via a condensation reaction .Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of the pyrimidine ring and the benzamide group. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the thio group in redox reactions, and the pyrimidine ring in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, it might have a high melting point due to the presence of the pyrimidine ring, and it might be soluble in polar solvents due to the presence of the amino and thio groups .Applications De Recherche Scientifique
Antibacterial and Anti-HIV Activities
Research by Patel and Chikhalia (2006) on heterocyclic and non-heterocyclic entities, including compounds similar in structure to the chemical , has shown potential antibacterial and anti-HIV activities. Their study synthesized and tested various compounds for their efficacy against different microorganisms, indicating a promising area of application for such chemicals in treating infectious diseases Patel & Chikhalia, 2006.
Polymer Synthesis
Butt et al. (2005) explored the synthesis and characterization of novel aromatic polyimides, utilizing similar chemical structures as starting points. These polymers displayed significant solubility and thermal stability, suggesting their utility in the development of new materials for various industrial applications Butt et al., 2005.
Antimicrobial Analogs
Desai, Rajpara, and Joshi (2013) focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activities. The presence of a fluorine atom was noted to enhance antimicrobial efficacy, highlighting the importance of halogenation in medicinal chemistry Desai et al., 2013.
Hypoxia-Selective Cytotoxicity
A study by Palmer et al. (1995) on the reductive chemistry of a novel hypoxia-selective cytotoxin provides insight into the mechanistic aspects of drug action under low oxygen conditions, which is relevant for targeting tumor cells in hypoxic environments Palmer et al., 1995.
Antitumor Activity
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, showing inhibitory effects against cancer cell lines. This research suggests that modifications to the chemical structure can lead to compounds with potential antitumor activities Xiong et al., 2009.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O5S/c1-31-14-7-6-11(8-15(14)32-2)19(29)25-17-18(23)26-21(27-20(17)30)33-10-16(28)24-13-5-3-4-12(22)9-13/h3-9H,10H2,1-2H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYACVOYKLYKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
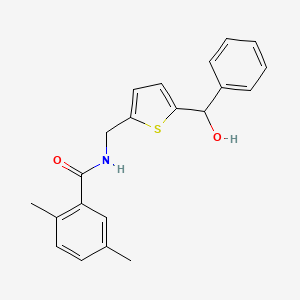
![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2695535.png)
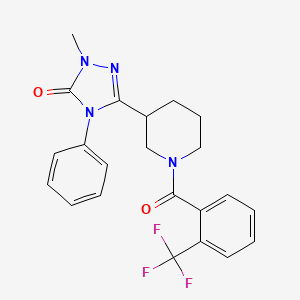
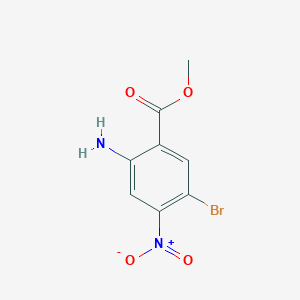
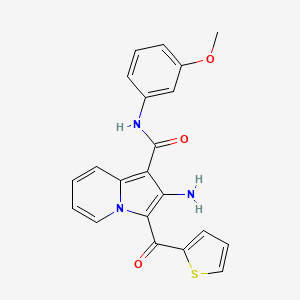
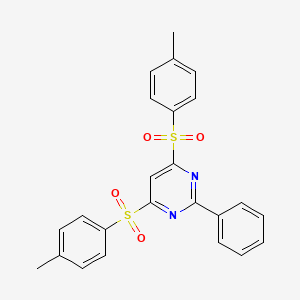
![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)
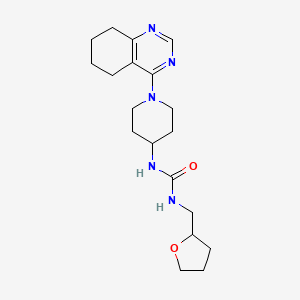
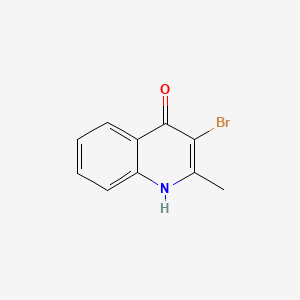
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)
